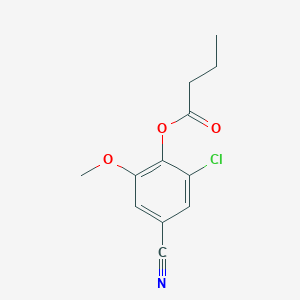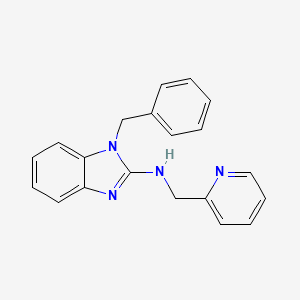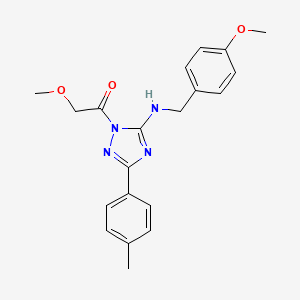
2-chloro-4-cyano-6-methoxyphenyl butyrate
Overview
Description
2-chloro-4-cyano-6-methoxyphenyl butyrate, also known as CMPIB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry.
Mechanism of Action
The mechanism of action of 2-chloro-4-cyano-6-methoxyphenyl butyrate involves its interaction with the Kir2.1 potassium channel. 2-chloro-4-cyano-6-methoxyphenyl butyrate binds to the channel pore and stabilizes it in a closed conformation, preventing the flow of potassium ions and depolarizing the membrane potential. This mechanism is highly selective, as 2-chloro-4-cyano-6-methoxyphenyl butyrate does not affect other potassium channels or ion channels.
Biochemical and Physiological Effects:
2-chloro-4-cyano-6-methoxyphenyl butyrate has been shown to have significant effects on neuronal excitability and synaptic transmission. It can induce depolarization and increase the firing rate of neurons, leading to enhanced neurotransmitter release and synaptic plasticity. 2-chloro-4-cyano-6-methoxyphenyl butyrate has also been shown to have potential applications in the treatment of epilepsy, as it can reduce seizure activity in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-chloro-4-cyano-6-methoxyphenyl butyrate is its high selectivity for the Kir2.1 potassium channel, which makes it a valuable tool for studying the role of this channel in neuronal function. However, its potency can also be a limitation, as high concentrations of 2-chloro-4-cyano-6-methoxyphenyl butyrate may have off-target effects on other potassium channels. Additionally, 2-chloro-4-cyano-6-methoxyphenyl butyrate is not very water-soluble and can be challenging to work with in some experimental settings.
Future Directions
There are several future directions for research on 2-chloro-4-cyano-6-methoxyphenyl butyrate. One area of interest is the development of more water-soluble analogs that can be used in a wider range of experimental settings. Another direction is the investigation of the potential therapeutic applications of 2-chloro-4-cyano-6-methoxyphenyl butyrate in neurological disorders such as epilepsy and Parkinson's disease. Finally, further studies are needed to elucidate the precise mechanisms underlying the effects of 2-chloro-4-cyano-6-methoxyphenyl butyrate on neuronal function and synaptic transmission.
Conclusion:
In conclusion, 2-chloro-4-cyano-6-methoxyphenyl butyrate is a promising chemical compound that has gained attention in the scientific community due to its potential applications in neuroscience and pharmacology. Its selective inhibition of the Kir2.1 potassium channel makes it a valuable tool for studying the role of this channel in neuronal function, and its potential therapeutic applications in neurological disorders warrant further investigation.
Scientific Research Applications
2-chloro-4-cyano-6-methoxyphenyl butyrate has been studied extensively for its potential applications in neuroscience and pharmacology. It has been shown to selectively inhibit the activity of the Kir2.1 potassium channel, which is involved in regulating the resting membrane potential of neurons. This inhibition leads to depolarization of the membrane potential, which can trigger action potentials and increase neuronal excitability.
properties
IUPAC Name |
(2-chloro-4-cyano-6-methoxyphenyl) butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO3/c1-3-4-11(15)17-12-9(13)5-8(7-14)6-10(12)16-2/h5-6H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOAJYTYMJVMOFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1=C(C=C(C=C1Cl)C#N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-4-cyano-6-methoxyphenyl) butanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-{[3-{[(5-chloro-2-methylphenyl)amino]carbonyl}-4-(4-morpholinyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B4191244.png)


![1-(1H-indol-3-yl)-2-{[4-phenyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4191259.png)

![N-[1-butyl-2,5-dioxo-4-(trifluoromethyl)-4-imidazolidinyl]-2-(2-oxo-1-pyrrolidinyl)acetamide](/img/structure/B4191271.png)
![N-(2-fluorophenyl)-12,15,15-trimethyl-3,10-diazatetracyclo[10.2.1.0~2,11~.0~4,9~]pentadeca-2(11),3,5,7,9-pentaene-1-carboxamide](/img/structure/B4191282.png)
![diethyl 5-({[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4191287.png)
![N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-2-phenoxypropanamide](/img/structure/B4191295.png)
![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4191300.png)
![6-methyl-3-(phenoxymethyl)-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B4191304.png)
![N-{2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-2-oxoethyl}-4-fluoro-N-phenylbenzenesulfonamide](/img/structure/B4191318.png)
![8-(5-bromo-2-methoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4191333.png)